![molecular formula C10H10BrN3O2 B6353791 Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1823500-24-8](/img/structure/B6353791.png)

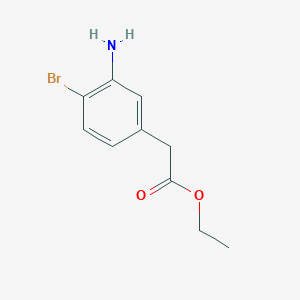

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

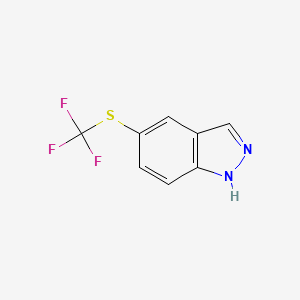

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H10BrN3O2 . It has an average mass of 284.109 Da and a monoisotopic mass of 282.995636 Da . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 3-position with a bromine atom and at the 7-position with a methyl group . The 5-position of the pyrimidine ring is carboxylated and esterified with an ethyl group .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid .科学的研究の応用

Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is part of the pyrazolo[1,5-a]pyrimidine family, which has been studied for its regio-orientation and regioselectivity in reactions. These reactions often involve 3(5)-aminopyrazoles and bielectrophilic reagents leading to various substituents on the pyrimidine ring. Such studies are crucial for understanding the nucleophilicity and regio-orientation controversies in literature, aiding in the precise synthesis of targeted molecules for further applications in medicinal and pharmaceutical research (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Medicinal Chemistry

The compound is also relevant in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, essential precursors for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Recent research emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in developing these scaffolds, underlining their potential for creating lead molecules in drug development (Parmar, Vala, & Patel, 2023).

Role in Anticancer Research

Furthermore, the structural motif of this compound is integral in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer properties. Pyrimidine and its derivatives, including pyrazolo[1,5-a]pyrimidines, have been extensively studied for their diverse pharmacological properties. They serve as critical building blocks for drug-like candidates with a broad range of medicinal properties, such as anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies surrounding these compounds provide valuable insights for medicinal chemists in developing new therapeutic agents (Cherukupalli et al., 2017).

特性

IUPAC Name |

ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-4-6(2)14-9(13-8)7(11)5-12-14/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNLUZPXYBOVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=NN2C(=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)